molecular formula C6H7NO2 B1582606 4-Pyridylmethanol N-oxide CAS No. 22346-75-4

4-Pyridylmethanol N-oxide

Cat. No. B1582606
CAS RN: 22346-75-4
M. Wt: 125.13 g/mol
InChI Key: ZJGXPKKVSNSGRJ-UHFFFAOYSA-N
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Description

4-Pyridylmethanol N-oxide, also known as 4-Pyridinemethanol N-oxide, is a heterocyclic organic compound . It has a molecular weight of 125.13 and a molecular formula of C6H7NO2 . The IUPAC name for this compound is (1-oxidopyridin-1-ium-4-yl)methanol .


Molecular Structure Analysis

The molecular structure of 4-Pyridylmethanol N-oxide consists of a pyridine ring with a methanol group and an oxide group attached to it . The exact structural details, including bond lengths and angles, are not available in the current resources.


Physical And Chemical Properties Analysis

4-Pyridylmethanol N-oxide has a boiling point of 391.3ºC at 760mmHg and a melting point of 124-127ºC (lit.) . It has a density of 1.18g/cm³ . The compound is categorized as a heterocyclic organic compound .

Scientific Research Applications

Biochemistry Research

4-Pyridylcarbinol N-oxide: is utilized in biochemistry for studying enzyme-catalyzed reactions where pyridine-based structures are substrates or inhibitors . Its unique structural properties make it a valuable tool for probing the active sites of enzymes and understanding the mechanisms of enzyme action.

Pharmacology

In pharmacological research, this compound serves as a precursor or an intermediate in the synthesis of various drugs . It’s particularly useful in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

Organic Synthesis

As a versatile building block in organic synthesis, 4-Pyridylcarbinol N-oxide is employed in the construction of complex organic molecules . Its reactivity allows for selective transformations, making it a valuable reagent in the synthesis of heterocyclic compounds.

Analytical Chemistry

In analytical chemistry, 4-Pyridylcarbinol N-oxide is used as a standard or a reagent in various analytical methods . Its stability and reactivity make it suitable for use in chromatography and spectrometry to identify and quantify other substances.

Materials Science

This compound finds applications in materials science, particularly in the development of new materials with pyridine moieties . These materials often exhibit unique electronic and optical properties, making them suitable for use in advanced technologies.

Environmental Science

4-Pyridylcarbinol N-oxide: can be used in environmental science to study the degradation of pyridine derivatives in the environment . Understanding its behavior and breakdown can help in assessing the environmental impact of related compounds.

Safety and Hazards

4-Pyridylmethanol N-oxide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound, and it should be handled only in well-ventilated areas or outdoors .

properties

IUPAC Name

(1-oxidopyridin-1-ium-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-6-1-3-7(9)4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGXPKKVSNSGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1CO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176879
Record name 4-Pyridylmethanol N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridylmethanol N-oxide

CAS RN

22346-75-4
Record name 4-Pyridinemethanol, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22346-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridylmethanol N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pyridylmethanol N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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